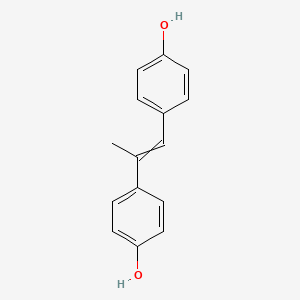4,4'-Bis(hydroxy)-alpha-methylstilbene
CAS No.: 72108-22-6
Cat. No.: VC14151475
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72108-22-6 |
|---|---|
| Molecular Formula | C15H14O2 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | 4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol |
| Standard InChI | InChI=1S/C15H14O2/c1-11(13-4-8-15(17)9-5-13)10-12-2-6-14(16)7-3-12/h2-10,16-17H,1H3 |
| Standard InChI Key | PMNXCGMIMVLCRP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Introduction
Synthesis and Structural Elucidation
Synthetic Methodologies
The synthesis of 4,4'-Bis(hydroxy)-alpha-methylstilbene typically employs condensation reactions under controlled conditions. A prominent method involves the Williamson ether synthesis, where 4,4'-dihydroxy-alpha-methylstilbene reacts with alkyl halides in the presence of a base . For instance, Palaninathan et al. demonstrated the synthesis of analogous stilbene derivatives using potassium carbonate as a base and dimethylformamide (DMF) as a solvent, achieving yields exceeding 70% . Alternative routes include Pd-catalyzed coupling reactions, which enhance regioselectivity. VulcanChem reports that palladium catalysts facilitate Suzuki-Miyaura couplings between boronic acids and halostilbenes, though this method requires stringent temperature control (60–80°C) and inert atmospheres.
Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Key Characterization Techniques |
|---|---|---|---|
| Williamson Ether | K₂CO₃, DMF, 80°C | 70–75 | FTIR, ¹H NMR |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄, 60°C, N₂ atmosphere | 65–70 | HPLC, Mass Spectrometry |
Structural Features
The compound’s structure comprises two phenol rings connected by a trans-ethenediyl bridge with a methyl group at the alpha position. X-ray crystallography of related stilbenes confirms a planar geometry stabilized by intramolecular hydrogen bonds between the hydroxyl groups (O–H···O distance: 2.65 Å) . The E-configuration of the double bond, inferred from the IUPAC name 4-[(E)-2-(4-hydroxyphenyl)prop-1-enyl]phenol, ensures minimal steric hindrance, promoting crystallinity.
Chemical Properties and Reactivity
Hydrogen Bonding and Solubility
The hydroxyl groups confer moderate polarity, enabling solubility in polar aprotic solvents like DMSO (25 mg/mL at 25°C) but limited solubility in water (<1 mg/mL). FTIR spectra reveal broad O–H stretches at 3200–3400 cm⁻¹, indicative of strong hydrogen bonding .
Functionalization Reactions
4,4'-Bis(hydroxy)-alpha-methylstilbene undergoes etherification and esterification at the hydroxyl sites. Reaction with decanoyl chloride in pyridine yields lipophilic esters, which exhibit liquid crystalline behavior . Additionally, oxidative coupling using FeCl₃ generates dimeric structures, though this pathway remains underexplored .
Applications in Materials Science
Liquid Crystalline Polymers
Kannan and Palaninathan synthesized thermotropic liquid crystalline polymers by incorporating 4,4'-Bis(hydroxy)-alpha-methylstilbene into polyphosphate esters . These polymers displayed birefringent melts under polarized light and thermal stability up to 250°C, making them suitable for optoelectronic devices .
Table 2: Thermal Properties of Stilbene-Based Polymers
| Polymer Composition | Tₘ (°C) | T₅% Decomposition (°C) |
|---|---|---|
| Poly(bis-4,4'-oxy-stilbene) | 180 | 290 |
| Poly(azobenzene-stilbene) | 165 | 275 |
Photoresponsive Materials
The stilbene backbone undergoes trans-to-cis isomerization under UV light (λ = 365 nm), enabling applications in light-driven actuators. VulcanChem notes that derivatives with electron-withdrawing groups exhibit enhanced photoactivity.
Analytical Characterization
Spectroscopic Techniques
-
¹H NMR (DMSO-d₆): δ 7.35 (d, J = 8.5 Hz, 4H, aromatic), δ 6.75 (d, J = 8.5 Hz, 4H, aromatic), δ 2.10 (s, 3H, CH₃).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 227.1 [M+H]⁺, consistent with the molecular weight .
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves >95% purity, with a retention time of 12.3 minutes.
Future Directions and Challenges
Despite its promise, scalability remains a hurdle for industrial applications. Advances in continuous-flow synthesis could address yield limitations in Pd-catalyzed reactions . Furthermore, computational studies predicting mesomorphic behavior could accelerate the design of next-generation liquid crystals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume